molecular formula C19H18NP B12903717 Benzenamine, 2-(diphenylphosphino)-N-methyl- CAS No. 140669-65-4

Benzenamine, 2-(diphenylphosphino)-N-methyl-

Cat. No.: B12903717
CAS No.: 140669-65-4
M. Wt: 291.3 g/mol
InChI Key: FQHFLBRYDPPDRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diphenylphosphino)-N-methylaniline is an organophosphorus compound that features a phosphine group attached to an aniline derivative. This compound is of significant interest in coordination chemistry and catalysis due to its ability to act as a ligand, forming complexes with various metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphino)-N-methylaniline typically involves the reaction of diphenylphosphine with N-methylaniline under controlled conditions. One common method is the nucleophilic substitution reaction where diphenylphosphine chloride reacts with N-methylaniline in the presence of a base such as triethylamine . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.

Industrial Production Methods

Industrial production of 2-(Diphenylphosphino)-N-methylaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphino)-N-methylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenated compounds and bases like sodium hydride are often employed.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Diphenylphosphino)-N-methylaniline primarily involves its role as a ligand. It coordinates with metal centers through the phosphorus atom, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling . The molecular targets and pathways involved depend on the specific metal and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diphenylphosphino)-N-methylaniline is unique due to its specific structure, which allows for selective coordination with metals and its potential for functionalization. This makes it a versatile ligand in various catalytic applications, distinguishing it from other similar compounds .

Properties

CAS No.

140669-65-4

Molecular Formula

C19H18NP

Molecular Weight

291.3 g/mol

IUPAC Name

2-diphenylphosphanyl-N-methylaniline

InChI

InChI=1S/C19H18NP/c1-20-18-14-8-9-15-19(18)21(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,20H,1H3

InChI Key

FQHFLBRYDPPDRA-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.